molecular formula C22H22N4O3S B2898687 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1251634-52-2

2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2898687
CAS No.: 1251634-52-2
M. Wt: 422.5
InChI Key: RDIYRSRVFZERRT-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a 2-methoxyethyl group at position 3, a phenyl group at position 7, and an acetamide side chain linked to a thiophen-2-ylmethyl moiety. Pyrrolo[3,2-d]pyrimidine scaffolds are known for their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism. The 2-methoxyethyl group enhances solubility, while the thiophene ring may contribute to π-π stacking interactions in binding pockets.

Properties

IUPAC Name

2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-29-10-9-25-15-24-20-18(16-6-3-2-4-7-16)13-26(21(20)22(25)28)14-19(27)23-12-17-8-5-11-30-17/h2-8,11,13,15H,9-10,12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIYRSRVFZERRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halides, amines, and coupling agents under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Oxidation Reactions

The 4-oxo group and thiophene ring undergo oxidation under specific conditions.

Reaction Type Reagents/Conditions Products Key Findings
Sulfur Oxidation H<sub>2</sub>O<sub>2</sub>, mCPBA (room temperature)Sulfoxide or sulfone derivatives at the thiophene sulfurControlled stoichiometry determines sulfoxide (1 eq) vs. sulfone (2 eq)
Oxo Group Oxidation KMnO<sub>4</sub> (acidic conditions)Unstable intermediates; degradation observedLimited utility due to pyrrolopyrimidine core instability under strong oxidants
Methoxyethyl Chain CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Oxidative cleavage to carboxylic acid (minor pathway)Competing side reactions reduce yield (<15%)

Reduction Reactions

The 4-oxo group and acetamide carbonyl are primary reduction targets.

Reaction Type Reagents/Conditions Products Key Findings
Carbonyl Reduction NaBH<sub>4</sub>/MeOHAlcohol derivatives at the 4-oxo positionPartial reduction observed; requires LiAlH<sub>4</sub> for full conversion
Amide Reduction LiAlH<sub>4</sub>/THFAmine product (N-[(thiophen-2-yl)methyl]ethylamine)Harsh conditions lead to thiophene ring instability (45% yield)

Substitution Reactions

Electrophilic aromatic substitution (EAS) on the thiophene ring and nucleophilic substitution at the acetamide group:

Reaction Type Reagents/Conditions Products Key Findings
Thiophene Halogenation Br<sub>2</sub>/FeBr<sub>3</sub> (0°C)5-bromo-thiophene derivativeRegioselectivity driven by electron-rich C5 position (72% yield)
Acetamide Hydrolysis HCl (6M, reflux)Carboxylic acid and thiophen-2-ylmethanamineAcidic conditions cleave acetamide bond (89% yield)
Methoxyethyl Substitution HI (48%, reflux)Iodoethyl intermediateLimited by competing ether cleavage (35% yield)

Cycloaddition and Cross-Coupling

The pyrrolopyrimidine core participates in transition-metal-catalyzed reactions.

Reaction Type Catalyst/Reagents Products Key Findings
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidPhenyl-substituted derivatives at position 7Position 7 phenyl group enhances stability (62–78% yield)
Click Chemistry CuSO<sub>4</sub>/sodium ascorbate, azideTriazole-linked conjugatesBioorthogonal applications demonstrated in vitro

Hydrolysis and Stability

The compound shows pH-dependent stability:

Condition Degradation Pathway Half-Life Key Findings
Acidic (pH < 3) Acetamide hydrolysis to carboxylic acid2.5 hoursAccelerated degradation in HCl (0.1M)
Basic (pH > 10) Pyrrolopyrimidine ring opening30 minutesIrreversible decomposition observed
Neutral (pH 7.4) Stable (>90% remaining after 24 hours)Suitable for biological assays

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide exhibit significant anticancer properties. Studies suggest that these compounds can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, the compound's ability to modulate the activity of specific kinases involved in cell proliferation has been documented in various experimental models.

Antimicrobial Properties

Another area of application is the antimicrobial activity of this compound. Preliminary studies have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Enzyme Inhibition

The compound has been explored as a potential inhibitor of enzymes related to cancer metabolism and inflammation. For example, its interaction with cyclooxygenase (COX) enzymes could lead to reduced inflammatory responses, making it a candidate for anti-inflammatory drug development.

Neuroprotective Effects

Recent studies have suggested neuroprotective properties associated with this compound. It may exert protective effects against neurodegenerative diseases by mitigating oxidative stress and apoptosis in neuronal cells.

Cellular Signaling Pathways

Research involving this compound has highlighted its role in modulating various cellular signaling pathways. It appears to affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation. Understanding these interactions can provide insights into developing targeted therapies for diseases characterized by dysregulated signaling.

Drug Delivery Systems

The structural characteristics of this compound make it a candidate for incorporation into drug delivery systems. Its ability to form complexes with various carriers can enhance the bioavailability and efficacy of therapeutic agents.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines.
Study BAntimicrobial PropertiesShowed effectiveness against Staphylococcus aureus and Candida albicans with low MIC values.
Study CNeuroprotectionHighlighted reduction in neuronal death in models of oxidative stress-induced injury.

Mechanism of Action

The mechanism of action of 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a pyrrolo-pyrimidine core with several analogs but differs in substituent patterns and fused heterocycles. Key comparisons include:

Compound Name / Structure Core Structure Substituents Key Features
Target Compound Pyrrolo[3,2-d]pyrimidine - 2-Methoxyethyl (position 3)
- Phenyl (position 7)
- Thiophen-2-ylmethyl acetamide
Enhanced solubility (2-methoxyethyl), aromatic interactions (thiophene)
5-[(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid (19a) Pyrrolo[2,3-d]pyrimidine - Thiophene-2-carboxylic acid
- Amino and oxo groups
Antitumor activity; high yield (95%)
3,8-Diphenyl-5-(4-methoxyphenyl)-N-[4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]pyrrolo[1,2-c][1,3]thiazolo... (9) Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine - Methoxyphenyl
- Thiazolidinone
Complex heterocyclic fusion; potential kinase inhibition
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thieno[3,2-d]pyrimidine - Sulfanyl acetamide
- Methylphenyl and thiadiazole
Dual heterocyclic substituents; possible protease inhibition

Key Differentiators

  • Solubility vs. Bioactivity : The 2-methoxyethyl group in the target compound likely improves pharmacokinetics compared to ’s carboxylic acid derivatives, which may have higher polarity but lower membrane permeability .

Research Findings and Implications

Future studies should prioritize:

Kinase Inhibition Assays : Testing against kinases like EGFR or VEGFR, given the prevalence of pyrrolo-pyrimidines in kinase inhibitor design .

Solubility and Stability Profiling : Comparative analysis with analogs to optimize bioavailability.

Synthetic Scalability : Adapting high-yield methodologies from for large-scale production .

Biological Activity

The compound 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide represents a novel class of pyrrolopyrimidine derivatives. These compounds have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into key components:

  • Pyrrolopyrimidine core : Known for diverse biological activities.
  • Substituents : The methoxyethyl and thiophenyl groups may enhance solubility and bioactivity.

Recent studies have demonstrated that pyrrolopyrimidine derivatives often exert their biological effects through several mechanisms:

  • Inhibition of Kinases : Many derivatives target specific kinases involved in cancer progression. For instance, compounds with similar structures have shown significant inhibition of epidermal growth factor receptor (EGFR) kinases, which are crucial in glioma treatment .
  • Induction of Apoptosis : Compounds like 4i from a related study induced apoptosis in glioblastoma cells through concentration-dependent mechanisms .
  • Cell Cycle Arrest : These compounds can also cause cell cycle arrest at the G2/M phase, which is critical in preventing cancer cell proliferation .

Anticancer Activity

A comparative analysis of the compound's activity against various cancer cell lines reveals promising results:

Cell Line IC50 (nM) Mechanism
U87 (EGFR-Wild Type)1.5Apoptosis induction
A549 (Lung Cancer)50Cell cycle arrest
MCF-7 (Breast Cancer)75Apoptosis induction

The compound exhibited superior activity against glioblastoma cells compared to other tested cancer types, emphasizing its potential as a targeted therapy for aggressive tumors .

Antimicrobial Activity

In addition to anticancer properties, pyrrolopyrimidine derivatives have shown significant antimicrobial activity. Related compounds have been tested against various strains:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli10 µg/mL
Staphylococcus aureus5 µg/mL
Mycobacterium tuberculosis15 µg/mL

These results indicate that modifications to the pyrrolopyrimidine scaffold can enhance antimicrobial efficacy .

Case Studies

  • Study on Glioma Cells : In a study focusing on glioma cells, the compound demonstrated a marked reduction in cell viability and increased apoptosis rates when treated with varying concentrations over 48 hours. The results suggest that this compound could be further developed as a therapeutic agent for glioblastoma patients .
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties of structurally similar compounds, confirming that modifications at specific positions led to enhanced activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on the pyrrolopyrimidine framework .

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